7-[6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
This compound is a quinazolinone derivative featuring a 4-(4-chlorophenyl)piperazine moiety linked via a 6-oxohexyl chain to a [1,3]dioxolo[4,5-g]quinazolin-8-one core substituted with a sulfanylidene group. The 4-chlorophenyl group enhances lipophilicity, while the sulfanylidene group may contribute to hydrogen bonding or tautomerism, influencing receptor interactions .
Properties
Molecular Formula |
C25H27ClN4O4S |
|---|---|
Molecular Weight |
515.0 g/mol |
IUPAC Name |
7-[6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C25H27ClN4O4S/c26-17-5-7-18(8-6-17)28-10-12-29(13-11-28)23(31)4-2-1-3-9-30-24(32)19-14-21-22(34-16-33-21)15-20(19)27-25(30)35/h5-8,14-15H,1-4,9-13,16H2,(H,27,35) |
InChI Key |
MOKYZXZQDLXFJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via nucleophilic substitution reactions.
Construction of the Quinazolinone Core: The quinazolinone core is formed through cyclization reactions involving appropriate precursors.
Final Assembly: The final compound is assembled by linking the piperazine derivative to the quinazolinone core under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-{6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one: undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group.
Reduction: Reduction reactions can occur at the oxohexyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-{6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: It is used in biological assays to understand its interaction with various biological targets.
Chemical Research: The compound serves as a model for studying complex organic reactions and mechanisms.
Mechanism of Action
The mechanism of action of 7-{6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets. The piperazine ring and chlorophenyl group are key functional groups that interact with biological receptors, potentially modulating their activity . The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Compounds :
- 4-(4-{4-[4-({(2RS,4SR)-2-[(4H-1,2,4-Triazol-4-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-sec-butyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Key Differences: Triazole rings replace the quinazolinone core; dichlorophenyl groups are present.
- Impact : Triazoles offer distinct hydrogen-bonding capabilities and metabolic resistance, but the absence of the sulfanylidene group may reduce thiol-mediated interactions critical for certain enzyme inhibition .
Structural and Functional Data Table
Research Findings and Implications
- Fluorophenyl vs. Chlorophenyl : Fluorine substitution improves metabolic stability but may reduce affinity for hydrophobic binding pockets .
- Chain Length : The 6-oxohexyl chain in the target compound likely enhances conformational adaptability compared to shorter chains in K284-5246, which could improve target engagement .
- Heterocyclic Modifications: Quinazolinone cores (target compound) exhibit different electronic profiles compared to triazoles, affecting redox properties and interaction with enzymes like kinases or phosphodiesterases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
